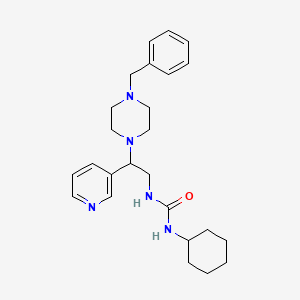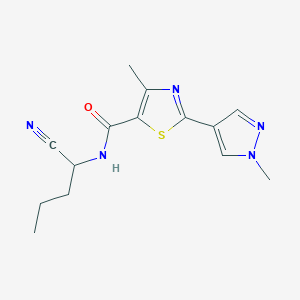
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies for the treatment of various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease.
Mécanisme D'action
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea acts as a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation. By blocking the activity of this receptor, this compound may reduce the reinforcing effects of drugs of abuse and alleviate symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. This compound has also been shown to reduce the expression of certain genes that are involved in drug addiction and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea in lab experiments is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, this compound has limited solubility in water, which may pose challenges for certain experimental designs.
Orientations Futures
There are several future directions for research on 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea. One area of interest is the potential use of this compound in the treatment of drug addiction and other substance use disorders. Another area of research is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications in various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea involves the condensation of 1-benzylpiperazine, 3-pyridinecarboxaldehyde, and cyclohexylisocyanate in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-cyclohexylurea have been extensively studied in preclinical models. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in various neurological disorders.
Propriétés
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O/c31-25(28-23-11-5-2-6-12-23)27-19-24(22-10-7-13-26-18-22)30-16-14-29(15-17-30)20-21-8-3-1-4-9-21/h1,3-4,7-10,13,18,23-24H,2,5-6,11-12,14-17,19-20H2,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUOQMPONHUFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2935867.png)


![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2935872.png)






![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine](/img/structure/B2935885.png)



